molecular formula C7H14ClNO2 B2809435 [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride CAS No. 2402789-36-8

[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride

Cat. No. B2809435
CAS RN: 2402789-36-8
M. Wt: 179.64
InChI Key: XEOWLISBMHWGLD-ZJLYAJKPSA-N
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Description

The compound [(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride is a chemical with the CAS No.: 2402789-36-8 . It has a molecular weight of 179.64 . The Inchi Code for this compound is 1S/C7H13NO2.ClH/c9-5-7-4-8-3-6 (7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 .


Molecular Structure Analysis

The Inchi Code for this compound provides some insight into its molecular structure: 1S/C7H13NO2.ClH/c9-5-7-4-8-3-6 (7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1 . This indicates that the compound contains a hexahydrofuro[2,3-c]pyrrol ring system.

Scientific Research Applications

Novel Synthesis Approaches

Research has focused on developing new synthesis methods for complex heterocyclic compounds. For instance, Mitsumoto and Nitta (2004) explored novel synthesis routes for 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating innovative approaches to creating aromatic molecules with potential applications in materials science and pharmaceuticals Mitsumoto & Nitta, 2004.

Cyclization Reactions and Derivatives

Cyclization reactions are pivotal in the synthesis of heterocyclic compounds. Bellur, Görls, and Langer (2005) reported on the synthesis of 2-alkylidenepyrrolidines, pyrroles, and indoles, highlighting the versatility of these reactions in producing a variety of compounds from simple precursors Bellur, Görls, & Langer, 2005.

Antioxidant Properties

The exploration of antioxidant properties in heterocyclic compounds is another area of interest. Bingul et al. (2018) synthesized hydroxymethyl-pyrrolocarbazoles and investigated their photophysical and antioxidant activities, demonstrating the potential of these compounds in developing new antioxidant agents Bingul et al., 2018.

Catalytic Reactions and Functionalized Molecules

Catalytic reactions offer efficient pathways to functionalized molecules. Matouš et al. (2020) described the Au(I)-catalyzed cyclization of β-propargylamino acrylic derivatives, leading to the rapid construction of multisubstituted tetrahydropyridines and their fused derivatives. This study showcases the potential of catalytic methods in synthesizing complex molecules with diverse functional groups Matouš et al., 2020.

Molecular Cyclization and Hydrogenation

Sukhorukov et al. (2008) investigated the catalytic hydrogenation of dihydrooxazines, revealing pathways to enamines and tetrahydro-2-furanamines. This research highlights the importance of hydrogenation in modifying the structure and properties of heterocyclic compounds Sukhorukov et al., 2008.

properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-7-4-8-3-6(7)1-2-10-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOWLISBMHWGLD-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@]2([C@H]1CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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